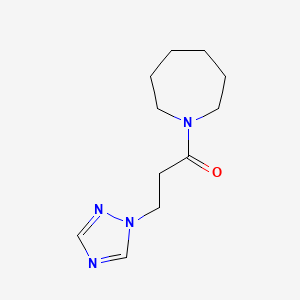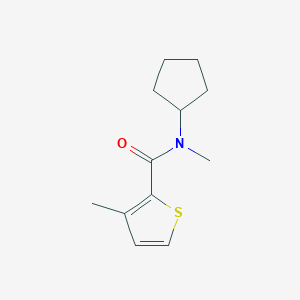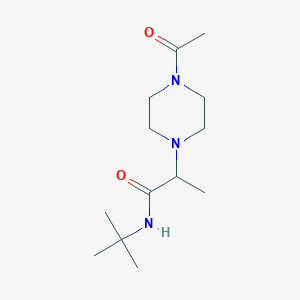![molecular formula C15H16FN3O B7508387 [1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone, also known as FMPP, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychostimulant that has been used for recreational purposes due to its ability to induce euphoria, increased energy, and enhanced cognitive function. However, FMPP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience. In
Wirkmechanismus
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This increase in dopamine levels is thought to be responsible for the psychostimulant effects of this compound, including increased energy, euphoria, and enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter release is thought to be responsible for the psychostimulant effects of this compound. Additionally, this compound has been shown to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychostimulants.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments. It is a potent psychostimulant that induces a robust behavioral response, making it useful for studying the effects of psychostimulants on behavior. Additionally, this compound has been shown to enhance cognitive function, making it useful for studying the neural mechanisms underlying cognitive function. However, this compound also has several limitations for use in lab experiments. It is a synthetic compound that has not been extensively studied in humans, making it difficult to extrapolate findings from animal studies to humans. Additionally, this compound has potential safety concerns, including the risk of addiction and overdose.
Zukünftige Richtungen
There are several future directions for research on [1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone. One potential direction is to study the effects of this compound on cognitive function in humans. Another potential direction is to explore the therapeutic potential of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research could investigate the safety and efficacy of this compound as a treatment for addiction to drugs such as cocaine and methamphetamine. Finally, future research could explore the potential use of this compound as a tool for studying the neural mechanisms underlying cognitive function and addiction.
Synthesemethoden
The synthesis of [1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone involves the reaction of 2-fluoroacetophenone with methylhydrazine to form 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde. The aldehyde group is then reduced to form 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, which is subsequently converted to the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to yield this compound.
Wissenschaftliche Forschungsanwendungen
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to enhance cognitive function, including memory, attention, and learning. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been studied for its potential use in the treatment of addiction to drugs such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-11-12(15(20)18-8-4-5-9-18)10-17-19(11)14-7-3-2-6-13(14)16/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTOYXWADYUZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)


![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)


![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)
